REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[N:9][C:10]([OH:13])=[N:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1(C)C=CC=CC=1.[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32](Cl)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>N1C=CC=CC=1>[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([O:13][C:10]2[N:11]=[CH:12][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][N:9]=2)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]
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Name
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5-hexylpyrimidin-2-ol
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Quantity
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1.8 g
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Type
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reactant
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Smiles
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C(CCCCC)C=1C=NC(=NC1)O
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2.4 g
|
Type
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reactant
|
Smiles
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C(CCCCC)OC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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by adding dropwise to the solution
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Type
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EXTRACTION
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Details
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extraction
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Type
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WASH
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Details
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washing the toluene layer twice with 6N-HCl aqueous solution (30 ml)
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Type
|
WASH
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Details
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further washing 5 times with 2N-NaOH aqueous solution (40 ml)
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Type
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WASH
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Details
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washing with pure water until the aqueous layer
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Type
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DRY_WITH_MATERIAL
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Details
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drying the toluene layer over anhydrous Na2SO4
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Type
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DISTILLATION
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Details
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distilling off toluene
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Type
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CUSTOM
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Details
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to obtain raw crystals (3.1 g) (yield 81%), which
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Type
|
CUSTOM
|
Details
|
were then purified by activated alumina chromatography (solvent: toluene)
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OC2=NC=C(C=N2)CCCCCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |